molecular formula C22H19NO2 B5679901 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone

Cat. No.: B5679901
M. Wt: 329.4 g/mol
InChI Key: VEGAUVGGWIDIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone is a synthetic dibenzazepine-based compound intended for research and development purposes. The dibenzazepine molecular scaffold is of significant interest in medicinal chemistry and pharmaceutical research, recognized for its three-dimensional structure that enables diverse interactions with biological targets . Compounds featuring this core structure have been investigated for a wide spectrum of biological activities and have been incorporated into therapeutic agents targeting various medical conditions . This specific methanone derivative serves as a valuable chemical intermediate for researchers exploring structure-activity relationships, particularly in modulating the biological profile of dibenzazepine compounds. The presence of the 2-methoxyphenyl group offers a site for further chemical functionalization, allowing scientists to fine-tune properties like potency, selectivity, and metabolic stability. This compound is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-21-13-7-4-10-18(21)22(24)23-19-11-5-2-8-16(19)14-15-17-9-3-6-12-20(17)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGAUVGGWIDIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the dibenzoazepine ring system, followed by functionalization to introduce the methoxyphenyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Pharmacological Studies

10,11-Dihydro-5H-dibenzo[b,f]azepin derivatives have been investigated for their pharmacological properties, particularly as potential antidepressants and anxiolytics. The dibenzazepine structure is known to influence serotonin and norepinephrine reuptake inhibition, which is crucial in treating mood disorders.

Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various dibenzazepine derivatives, including those similar to 10,11-dihydro-5H-dibenzo[b,f]azepin, for their antidepressant activities. The findings indicated that modifications to the dibenzazepine core could enhance efficacy and reduce side effects .

Neuropharmacology

Research has shown that compounds with a dibenzazepine structure exhibit neuroprotective effects. They may help mitigate neurodegenerative processes by modulating neurotransmitter systems.

Case Study: In an experimental model of neurodegeneration, a derivative of 10,11-dihydro-5H-dibenzo[b,f]azepin was tested for its ability to protect neurons from oxidative stress. Results demonstrated significant neuroprotection, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities.

Synthesis Example: A synthetic route involving 10,11-dihydro-5H-dibenzo[b,f]azepin was reported in Synthetic Communications, where it was used to create various substituted phenyl derivatives through electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among dibenzoazepine derivatives include substituents on the azepine nitrogen and modifications to the aryl ketone moiety. Below is a comparative analysis:

Compound Name Molecular Formula Substituent(s) Key Functional Groups Biological Activity/Use
Target Compound: 10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone C₂₂H₁₉NO₂ (inferred) (2-Methoxyphenyl)methanone Methoxyaryl ketone, tricyclic core Not explicitly stated; likely neurochemical research probe
Biphenyl-4-yl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone () C₂₇H₂₁NO Biphenyl-4-yl methanone Biphenyl ketone Unspecified; structural analog for material science or pharmacology
Imipramine Hydrochloride () C₁₉H₂₄N₂·HCl N,N-Dimethylaminopropyl Tertiary amine, tricyclic core Tricyclic antidepressant (norepinephrine/serotonin reuptake inhibition)
5-Acetyliminodibenzyl () C₁₆H₁₅NO Acetyl Acetylated azepine Intermediate in synthesis of antidepressants
Desipramine () C₁₈H₂₂N₂ N-Methylaminopropyl Secondary amine, tricyclic core Metabolite of imipramine; norepinephrine reuptake inhibitor
3-Chloro-1-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-propan-1-one () C₁₈H₁₆ClNO 3-Chloropropanoyl Chlorinated ketone Unspecified; potential synthetic intermediate

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability: The 2-methoxyphenyl group in the target compound enhances lipophilicity compared to polar substituents (e.g., dimethylamine in imipramine). This may improve blood-brain barrier penetration but reduce aqueous solubility . Imipramine’s dimethylaminopropyl chain increases basicity, facilitating interaction with monoamine transporters .
  • Synthetic Pathways :

    • The target compound’s synthesis likely involves coupling reactions similar to azidobupramine () or alkylation steps seen in imipramine production ().
    • Biphenyl analogs () require Suzuki-Miyaura coupling for aryl group introduction, while chloro derivatives () involve Friedel-Crafts acylation .
  • In contrast, acetylated derivatives (e.g., 5-acetyliminodibenzyl) exhibit slower metabolic degradation .

Biological Activity

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19_{19}H19_{19}N\O
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 10464-24-1

The biological activity of 10,11-dihydro-5H-dibenzo[b,f]azepin derivatives has been linked to their interactions with various neurotransmitter systems. Notably, they exhibit affinity for serotonin (5-HT) receptors and may act as antagonists or modulators. This interaction can influence mood regulation and anxiety levels, making these compounds potential candidates for antidepressant and anxiolytic therapies.

Pharmacological Effects

Research indicates that derivatives of dibenzo[b,f]azepine compounds demonstrate a range of pharmacological activities:

  • Antidepressant Activity :
    • A study highlighted the synthesis of dibenzo[b,f]azepine derivatives that showed significant antidepressant-like effects in animal models. The compounds were found to increase levels of norepinephrine and serotonin in the synaptic cleft, suggesting a mechanism similar to that of traditional antidepressants .
  • Anticancer Properties :
    • Certain derivatives have been evaluated for their anticancer potential. For instance, compounds were shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays revealed that some dibenzo[b,f]azepine derivatives possess low cytotoxicity while effectively enhancing the cytotoxic effects of established chemotherapeutic agents like camptothecin .

Case Study 1: Antidepressant Efficacy

A specific derivative demonstrated robust antidepressant activity in preclinical trials. The compound was administered to mice subjected to chronic unpredictable stress, resulting in a significant reduction in depressive-like behaviors compared to controls. The mechanism was attributed to enhanced serotonergic transmission and reduced monoamine oxidase activity .

Case Study 2: Cancer Cell Line Testing

In another study, a series of synthesized dibenzo[b,f]azepine derivatives were tested against various cancer cell lines, including SW620 (colon cancer) and MCF7 (breast cancer). Results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds induce apoptosis via the intrinsic pathway involving mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels; reduced depressive behavior
AnticancerInhibition of cell proliferation; apoptosis induction
CytotoxicityLow cytotoxicity; enhanced effects with chemotherapeutics

Table 2: Case Study Results

StudyCompound TestedIC50 (µM)Effect Observed
Antidepressant EfficacyDibenzo[b,f]azepine derivativeN/AReduced depressive-like behavior
Cancer Cell LineDibenzo[b,f]azepine derivative5-10Induced apoptosis in SW620 cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone, and how can purity be optimized?

  • Methodology : A common approach involves Friedel-Crafts acylation or Ullmann coupling to attach the 2-methoxyphenyl group to the dibenzoazepine core. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity ≥95% is achievable via HPLC analysis using a C18 column and acetonitrile/water mobile phase .
  • Key considerations : Monitor reaction intermediates via TLC and confirm final structure using 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR (C=O stretch ~1650 cm1^{-1}) .

Q. How can researchers validate the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive. For example, monoclinic crystal systems (space group C2) with unit cell parameters a=10.52A˚,b=8.14A˚,c=12.07A˚a = 10.52 \, \text{Å}, b = 8.14 \, \text{Å}, c = 12.07 \, \text{Å}) have been reported for analogous dibenzoazepines. Pair with computational validation (DFT-optimized geometries) using Gaussian09 at the B3LYP/6-31G(d) level .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolyzed methoxy groups) .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. The methoxy group’s electron-donating resonance effect reduces electrophilicity at the ketone moiety, as shown by reduced 13C^{13}\text{C}-NMR chemical shifts (δ ~195 ppm for C=O) compared to non-substituted analogs .
  • Experimental validation : Compare reaction kinetics in nucleophilic acyl substitutions (e.g., with Grignard reagents) against control compounds lacking the methoxy group .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Cross-reference IC50_{50} values across studies, controlling for assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., 10 μM ATP, 24 h incubation) using a panel of related targets (e.g., serotonin receptors vs. COX-2) .

Q. How can environmental degradation pathways be modeled for this compound?

  • Methodology : Use OECD 308/309 guidelines to simulate aqueous photolysis (λ = 290–800 nm) and biodegradation (activated sludge inoculum). LC-HRMS identifies transformation products, such as hydroxylated dibenzoazepines or demethylated methanone derivatives. QSAR models predict ecotoxicity (e.g., LC50_{50} for Daphnia magna) .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?

  • Methodology : Address low crystal quality via vapor diffusion recrystallization (e.g., dichloromethane/hexane). For twinning or disorder, apply SHELXL refinement with TWIN/BASF commands. High-resolution data (Rint_{\text{int}} < 0.05) are critical for accurate H-atom positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.